molecular formula C11H14ClN3O4S B2868889 4-Chloro-1-((4-methylpiperazinyl)sulfonyl)-2-nitrobenzene CAS No. 1023807-69-3

4-Chloro-1-((4-methylpiperazinyl)sulfonyl)-2-nitrobenzene

Cat. No.: B2868889
CAS No.: 1023807-69-3
M. Wt: 319.76
InChI Key: WDMJWPRJWXURAL-UHFFFAOYSA-N
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Description

4-Chloro-1-((4-methylpiperazinyl)sulfonyl)-2-nitrobenzene is a complex organic compound featuring a benzene ring substituted with chloro, nitro, and sulfonyl groups, along with a piperazine moiety

Scientific Research Applications

4-Chloro-1-((4-methylpiperazinyl)sulfonyl)-2-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((4-methylpiperazinyl)sulfonyl)-2-nitrobenzene typically involves multiple steps. One common route starts with the nitration of 4-chloronitrobenzene to introduce the nitro group. This is followed by sulfonylation using a sulfonyl chloride derivative to attach the sulfonyl group. Finally, the piperazine moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((4-methylpiperazinyl)sulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-methylpiperazinyl)sulfonyl)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group and piperazine moiety contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-methylpiperidine: Similar in structure but lacks the nitro and sulfonyl groups.

    4-Chloro-2-nitroaniline: Contains the nitro and chloro groups but lacks the piperazine moiety.

    4-Methylpiperazine: Contains the piperazine moiety but lacks the benzene ring and other substituents.

Uniqueness

4-Chloro-1-((4-methylpiperazinyl)sulfonyl)-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine moiety enhances its potential as a pharmaceutical intermediate, while the nitro and sulfonyl groups contribute to its versatility in chemical synthesis.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4S/c1-13-4-6-14(7-5-13)20(18,19)11-3-2-9(12)8-10(11)15(16)17/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMJWPRJWXURAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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